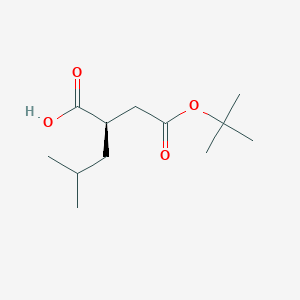
(R)-2-(2-(叔丁氧基)-2-氧代乙基)-4-甲基戊酸
概述
描述
(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid, also known as (R)-2-tert-butoxyethyl-4-methylpentanoic acid, is a synthetic organic acid that has a variety of applications in the scientific research field. It is used as a reagent in chemical synthesis, as a catalyst in laboratory experiments, and as a substrate in biochemical studies. Additionally, it has been used to study the mechanism of action of various enzymes and proteins.
科学研究应用
肾素抑制剂和血管紧张素原类似物
- 一项研究描述了与(R)-2-(2-(叔丁氧基)-2-氧代乙基)-4-甲基戊酸结构相关的化合物的合成,该化合物可用于制备肾素抑制肽。含有类似残基的血管紧张素原类似物是人血浆肾素的有效抑制剂(Thaisrivongs 等人,1987 年)。
杂环的合成和链延长
- 另一项研究集中于衍生自 (R)-3-羟基丁酸的手性 1,3-二氧杂-4-酮的合成,用于杂环 6 位侧链 C 原子的取代和链延长。这项工作与对映体纯 β-羟基酸衍生物的合成有关(Noda & Seebach,1987 年)。
天然产物类似物的合成
- 一项研究概述了 (R) 和 (S) 2-甲基 1-3-氧杂-5-(叔丁基二苯基甲硅烷基氧基)甲基戊酸酯的合成,该化合物可用于合成各种天然产物,例如环氧化物(Hamad & Schinzer,2000 年)。
手性构件的开发
- 关于新型手性助剂叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯的合成和应用的研究值得注意。该化合物用于制备对映体纯的 2-甲基-3-苯基丙酸,并作为二肽合成的构件(Studer、Hintermann & Seebach,1995 年)。
氢化以创建前体
- 在另一项研究中,合成了(4R)-4[(叔丁氧基羰基)氨基]-2-甲基-2-戊烯-5-内酯并将其氢化以创建反式-4-甲基脯氨酸的前体(Nevalainen & Koskinen,2001 年)。
属性
IUPAC Name |
(2R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-8(2)6-9(11(14)15)7-10(13)16-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIMKSLXCPUXPD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738736.png)
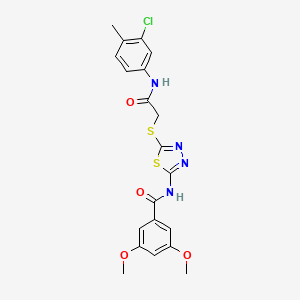
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2738738.png)
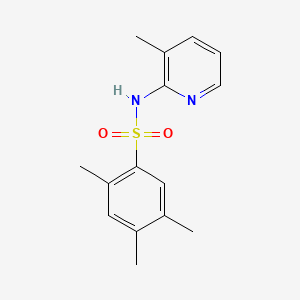
![1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B2738743.png)
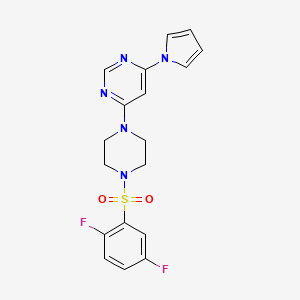
![N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide](/img/structure/B2738745.png)
![1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene](/img/structure/B2738747.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2738750.png)
![1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2738752.png)
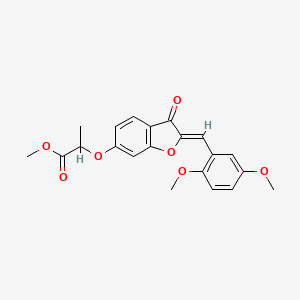

![2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2738757.png)